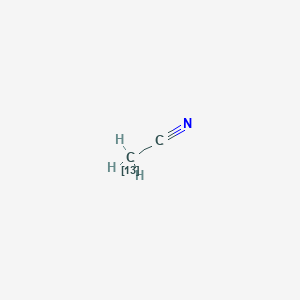

Acetonitrile-2-13C

Description

The exact mass of the compound Acetonitrile-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetonitrile-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315848 | |

| Record name | Acetonitrile-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.045 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-09-4, 31432-55-0 | |

| Record name | Acetonitrile-2-13C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonitrile-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetonitrile-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of Acetonitrile-2-13C for research

Technical Monograph: Acetonitrile-2-13C ( )

Precision Isotope Labeling for Structural Elucidation and Synthetic Tracing

Executive Summary

Acetonitrile-2-13C (CAS: 1722-09-4) is a site-specifically labeled isotopologue of acetonitrile where the methyl carbon is enriched with Carbon-13 (

Physicochemical Profile

The substitution of

Table 1: Key Chemical Properties

| Property | Value | Notes |

| Chemical Formula | Methyl carbon is labeled.[1][2][3] | |

| Molecular Weight | ~42.06 g/mol | +1 Da vs. natural abundance (41.05). |

| Boiling Point | 81–82 °C | Identical to standard MeCN. |

| Density | 0.805 g/mL | Slight variation possible due to mass. |

| Appearance | Colorless Liquid | Aromatic/Ether-like odor.[4] |

| Isotopic Purity | Critical for quantitative NMR/MS. | |

| Solubility | Miscible with water, MeOH, organic solvents | Polar aprotic behavior retained. |

Spectroscopic Characterization: The NMR Signature

The defining utility of Acetonitrile-2-13C lies in its Nuclear Magnetic Resonance (NMR) behavior. Unlike natural acetonitrile, which appears as a singlet in

Proton ( ) NMR Phenomenology

In a standard

-

Splitting Pattern: The methyl signal is split into a widely spaced doublet .

-

Coupling Constant (

): The one-bond coupling constant is approximately 136 Hz . This large value is characteristic of -

Chemical Shift: Centered at

ppm.

Carbon ( ) NMR Phenomenology

-

Signal: An intense singlet corresponding to the enriched methyl carbon.

-

Chemical Shift:

ppm (depending on solvent). -

Coupling to Cyano Carbon: If the cyano carbon is

(natural abundance), no

Visualization of NMR Logic

Figure 1: NMR signal genesis for Acetonitrile-2-13C, highlighting the heteronuclear coupling origin.

Synthetic Utility in Drug Development

Acetonitrile-2-13C is a high-value "C2 building block." It is rarely used as a solvent in this form due to cost; rather, it is a reactant used to install a traceable label into drug candidates.

Heterocycle Construction

Many small-molecule drugs contain pyridine, pyrimidine, or imidazole rings. Acetonitrile-2-13C allows for the specific labeling of the methyl group on these rings, or the ring carbons themselves if the nitrile carbon is incorporated into the ring structure.

-

Example: Synthesis of Labeled 2-Methylpyridines Through a condensation reaction (e.g., with unsaturated ketones or aldehydes), the labeled acetonitrile can form the core of a pyridine ring, placing the

label at the 2-methyl position or within the ring at C2, depending on the mechanism. -

Example: Pyrimidine Synthesis Reaction with amidines or urea derivatives can yield pyrimidines where the acetonitrile backbone is incorporated. This is vital for ADME (Absorption, Distribution, Metabolism, Excretion) studies to track the metabolic stability of the heterocyclic ring.

Metabolic Tracer Logic

In DMPK (Drug Metabolism and Pharmacokinetics), a stable isotope label must be placed in a metabolically stable position to track the parent drug, or a metabolically labile position to track specific cleavage products.

-

Scenario: If a drug has a labile methyl group susceptible to oxidative demethylation (by Cytochrome P450s), labeling that methyl group with Acetonitrile-2-13C during synthesis allows researchers to detect

or labeled formaldehyde in metabolic assays, confirming the metabolic pathway.

Figure 2: Workflow for utilizing Acetonitrile-2-13C in the synthesis of labeled drug candidates.

Experimental Protocol: General Handling & Synthesis

Objective: Use Acetonitrile-2-13C as a reactant in a base-catalyzed condensation (Generic Protocol).

Safety Pre-Check

-

Toxicity: Acetonitrile is metabolized to hydrogen cyanide in vivo. Handle in a well-ventilated fume hood.

-

Flammability: Highly flammable liquid (Flash point ~6°C). Keep away from sparks.

-

PPE: Butyl rubber gloves are recommended; standard nitrile gloves offer limited breakthrough protection against acetonitrile.

Step-by-Step Methodology

-

Preparation:

-

Dry the Acetonitrile-2-13C if the reaction is moisture-sensitive. Distillation over

or molecular sieves (3Å) is standard. -

Note: Due to high cost, use microsyringes for precise volumetric transfer.

-

-

Reaction Setup:

-

In a flame-dried flask under Argon, dissolve the electrophile (e.g., 1.0 eq of a chalcone) in a secondary solvent (e.g., THF) or use the labeled acetonitrile as a co-solvent if volume permits (often diluted with unlabeled MeCN if 100% enrichment isn't strictly necessary, though usually, stoichiometry is calculated to conserve the label).

-

-

Addition:

-

Add the base (e.g.,

) at low temperature ( -

Add Acetonitrile-2-13C (1.1 eq) dropwise.

-

-

Monitoring:

-

Monitor reaction progress via LC-MS. Look for the Mass+1 shift in the product peak compared to unlabeled standards.

-

-

Workup:

-

Quench with saturated

. -

Extract with ethyl acetate.[5]

-

Critical: Collect aqueous waste separately as cyanide waste if metabolic cleavage is possible, though chemical synthesis usually retains the nitrile or converts it to an amine/amide.

-

References

-

Sigma-Aldrich. Acetonitrile-2-13C Product Specification & NMR Data. Retrieved from

-

National Institute of Standards and Technology (NIST). Acetonitrile Gas Phase IR and Thermochemistry. Retrieved from

-

Reich, H. J.Bucky's NMR Tables: Coupling Constants (

). University of Wisconsin-Madison. Retrieved from -

Metallo, C. M., et al. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 2009. Retrieved from

-

Santa Cruz Biotechnology. Acetonitrile-2-13C Safety Data Sheet (SDS). Retrieved from

Mastering 13C NMR: A Technical Guide to Chemical Shift Referencing Using Acetonitrile-2-13C

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of structural elucidation and reaction monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. Specifically, 13C NMR provides direct insight into the carbon backbone of a molecule, revealing the number of non-equivalent carbons and offering clues about their chemical environment.[1] The cornerstone of interpreting any 13C NMR spectrum is the chemical shift (δ), a parameter exquisitely sensitive to the electronic environment of each nucleus. Accurate and consistent chemical shift referencing is therefore not a mere procedural step, but a prerequisite for reproducible and reliable data.

While Tetramethylsilane (TMS) is the universally accepted primary reference standard, set to 0.0 ppm, its direct use is not always practical.[2][3] This has led to the widespread adoption of secondary references, most commonly the residual or primary signals from the deuterated solvent itself.[4] This guide provides an in-depth examination of Acetonitrile-2-13C, a specific isotopically labeled form of a common NMR solvent, and its role in precise 13C NMR chemical shift referencing. We will explore the fundamental principles governing its chemical shift, provide field-proven experimental protocols, and offer insights into best practices for its application.

Pillar 1: The Theoretical Bedrock of the 13C Chemical Shift

The chemical shift of a 13C nucleus is dictated by the local magnetic field it experiences. This local field is a sum of the strong external magnetic field of the spectrometer and a much smaller, counteracting field generated by the circulation of electrons around the nucleus. This phenomenon is known as nuclear shielding. Variations in electron density from one carbon atom to another lead to different degrees of shielding, causing their signals to appear at different frequencies—a phenomenon we measure as the chemical shift.

Several key factors govern the chemical shift of a given carbon atom:

-

Hybridization: The hybridization state of the carbon has a profound effect. sp3-hybridized carbons are typically the most shielded and appear upfield (lower ppm), while sp2 and sp carbons are progressively deshielded and appear further downfield (higher ppm). Carbonyl carbons are among the most deshielded, often appearing in the 170-220 ppm range.[1][2]

-

Inductive Effects: The presence of electronegative atoms (like oxygen, nitrogen, or halogens) attached to or near a carbon atom withdraws electron density.[5] This "deshielding" reduces the opposition to the external magnetic field, causing the nucleus to resonate at a higher frequency and thus a larger chemical shift.[5]

-

Solvent and Environmental Effects: Intermolecular interactions between the analyte and the solvent can subtly alter the electronic environment and, consequently, the chemical shifts. It is crucial to recognize that chemical shifts are not immutable constants but can be dependent on the solvent, concentration, and temperature.[6][7]

Acetonitrile (CH₃CN) presents two distinct carbon environments: the sp³-hybridized methyl carbon (-CH₃) and the sp-hybridized nitrile carbon (-C≡N). Due to the differing hybridization and the strong electronegativity of the nitrogen atom, these two carbons resonate at widely separated chemical shifts, making them unambiguous markers within the spectrum.

Pillar 2: Acetonitrile-2-13C as a Referencing Standard

Acetonitrile-d₃ (CD₃CN) is a widely used polar aprotic solvent in NMR spectroscopy, particularly for samples that are poorly soluble in less polar solvents like chloroform.[8] When using acetonitrile-d₃ as the solvent, its own carbon signals are a convenient and reliable secondary reference.

The term Acetonitrile-2-13C specifically refers to acetonitrile where the methyl carbon (at position 2) is isotopically enriched to 99% 13C (¹³CH₃CN). While the natural abundance of 13C is only 1.1%, isotopic labeling makes the signal from the labeled carbon atom dramatically more intense, facilitating its use as a precise reference point, even at low concentrations.

Accepted Chemical Shift Values

The chemical shifts of the methyl (C2) and nitrile (C1) carbons of acetonitrile have been meticulously documented. These values are calibrated against TMS and serve as the basis for referencing. Note the characteristic septet multiplicity for the methyl carbon in acetonitrile-d₃, which arises from coupling to the three deuterium atoms.[9]

| Deuterated Solvent | Acetonitrile Methyl Carbon (C2) δ (ppm) | Acetonitrile Nitrile Carbon (C1) δ (ppm) |

| Acetonitrile-d₃ | 1.32 | 118.26 |

| Acetone-d₆ | 1.05 | 117.80 |

| Chloroform-d (CDCl₃) | 1.47 | 117.70 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 1.00 | 117.90 |

| Methanol-d₄ | 1.79 | 119.25 |

| Water-d₂ (D₂O) | 2.06 | 119.50 |

| Data compiled from authoritative sources.[9][10][11] |

For Acetonitrile-2-13C, the chemical shift of the labeled methyl carbon remains the same as its unlabeled counterpart; however, its signal intensity is amplified by a factor of ~90 due to the isotopic enrichment.

Pillar 3: Self-Validating Experimental Protocols

Adhering to a rigorous and well-documented protocol is essential for ensuring the trustworthiness of your data. The following workflows are designed to be self-validating systems for accurate 13C NMR referencing.

Workflow 1: Using Acetonitrile-d₃ Solvent as the Reference

This is the most common scenario for researchers running samples directly in deuterated acetonitrile.

-

Sample Preparation:

-

Dissolve an appropriate amount of your analyte (typically 5-20 mg for routine 13C NMR) in ~0.6 mL of high-purity Acetonitrile-d₃ (CD₃CN).[8]

-

Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing is recommended.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

-

Spectrometer Setup & Acquisition:

-

Lock the spectrometer on the deuterium signal of the CD₃CN solvent.

-

Acquire the 13C NMR spectrum using standard broadband proton-decoupled pulse sequences.

-

-

Data Processing & Referencing:

-

After Fourier transformation and phasing, identify the characteristic septet of the CD₃CN methyl carbon.

-

Calibrate the spectrum by setting the center of this septet to 1.32 ppm .

-

As a cross-validation, check the position of the nitrile carbon signal, which should now appear at approximately 118.26 ppm . A significant deviation may indicate a referencing error or an unusual sample matrix effect.

-

Caption: The logical hierarchy of NMR chemical shift referencing.

Trustworthiness: Troubleshooting and Best Practices

-

Temperature Dependence: Be aware that chemical shifts can vary with temperature. For high-precision work or variable-temperature studies, it is crucial to calibrate the reference shift at each temperature.

-

Concentration and pH Effects: In some cases, high analyte concentration or extreme pH can influence the solvent chemical shift. If you observe an unexpected shift in the acetonitrile reference peaks, it may be necessary to use an inert internal standard like TMS or DSS.

-

Purity of Solvent: Always use high-purity deuterated solvents from reputable suppliers. Impurities can introduce extraneous peaks that may be confused with analyte or reference signals. [11]* Consistent Reporting: When reporting data, always state how the chemical shift referencing was performed (e.g., "¹³C NMR spectra were referenced to the residual methyl carbon of acetonitrile-d₃ at δ 1.32 ppm"). [4]This practice is fundamental to scientific reproducibility.

Conclusion

Acetonitrile, in both its deuterated (CD₃CN) and specifically labeled (Acetonitrile-2-13C) forms, serves as a robust and reliable secondary reference for 13C NMR spectroscopy. Its two distinct carbon signals, with well-established chemical shifts across a range of common solvents, provide an excellent internal validation mechanism. By understanding the theoretical principles that govern its chemical shift and by adhering to systematic, self-validating experimental protocols, researchers can ensure the accuracy and integrity of their 13C NMR data, paving the way for confident structural assignments and mechanistic insights.

References

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... Retrieved from [Link]

-

National Institutes of Health (NIH). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Retrieved from [Link]

-

University of California, Santa Barbara. Chemical Shift Referencing. Retrieved from [Link]

-

Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]

-

ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

-

Lecture Notes. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Lecture Presentation. 13C-NMR. Retrieved from [Link]

-

ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated). Retrieved from [Link]

-

MDPI. (2025, November 11). Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. Retrieved from [Link]

-

University College London. Sample Preparation. Retrieved from [Link]

-

MDPI. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. csustan.edu [csustan.edu]

- 7. chem.washington.edu [chem.washington.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Advanced Technical Guide: Infrared Spectrum Analysis of Acetonitrile-2-13C

Executive Summary

Acetonitrile-2-13C (

Part 1: Molecular Architecture & Vibrational Physics

Isotopic Substitution Mechanics

The substitution of the methyl carbon (

-

Symmetry: Retains

point group symmetry. -

Reduced Mass Impact: The primary vibrational mode affected is the C–C stretching vibration (

).-

Applying Hooke’s Law approximation (

): -

The reduced mass (

) of the C–C bond increases from ~6.0 amu ( -

Predicted Shift: A frequency decrease of approximately 2% in modes involving significant C–C displacement.

-

The Fermi Resonance "Trap"

In standard acetonitrile (

In Acetonitrile-2-13C , the downward shift of the C–C stretch (

Part 2: Spectral Atlas and Characterization

Comparative Vibrational Assignment

The following table synthesizes experimental data and calculated shifts for Acetonitrile-2-13C compared to the unlabeled standard.

| Mode | Symmetry | Description | Unlabeled ( | Acetonitrile-2-13C ( | Isotope Shift ( |

| E | Degenerate C-H Stretch | 3009 | ~3005 | Minor | |

| Symmetric C-H Stretch | 2954 | ~2945 | Minor | ||

| Combination Band ( | 2293 | ~2275 | -18 (Critical) | ||

| 2254 | 2253 | Negligible | |||

| Symmetric | 1375 | 1370 | Small | ||

| C-C Stretch | 918 | ~900 | -18 (Primary) |

Note: Values for

The Nitrile Region (2100–2350 cm⁻¹)

The most distinct feature of Acetonitrile-2-13C is the behavior of the nitrile band.

-

Unlabeled Scenario: The combination band (

) lies above the fundamental ( -

2-13C Scenario: The

(C-C) mode drops by ~18 cm⁻¹. Consequently, the combination band ( -

Result: The "dark" combination state moves closer to the bright nitrile fundamental (2253 cm⁻¹). This intensifies the Fermi mixing, potentially broadening the main peak or creating a more symmetric doublet compared to the unlabeled species.

Visualization of Vibrational Coupling

The following diagram illustrates the energy level mixing responsible for the spectral complexity in the nitrile region.

Figure 1: Mechanism of Fermi Resonance in Acetonitrile-2-13C. The downward shift of the C-C stretch brings the combination band into closer proximity with the nitrile fundamental.

Part 3: Experimental Protocol

Sample Preparation & Handling

Acetonitrile is highly hygroscopic. Water absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, but crucially, water-acetonitrile hydrogen bonding can shift the

Protocol:

-

Drying: Store Acetonitrile-2-13C over activated 3Å molecular sieves for at least 24 hours prior to use.

-

Cell Type: Use Calcium Fluoride (

) windows. Avoid KBr if analyzing aqueous mixtures due to hygroscopicity, though KBr is acceptable for neat anhydrous liquids. -

Path Length: A short path length (0.015 mm to 0.025 mm) is required for neat liquid analysis to prevent saturation of the intense nitrile band.

Data Acquisition Parameters

To resolve the Fermi doublet and subtle isotope shifts, standard resolution is insufficient.

| Parameter | Setting | Rationale |

| Resolution | 1 cm⁻¹ or 2 cm⁻¹ | Essential to resolve the split between |

| Apodization | Boxcar or Norton-Beer Weak | Preserves peak sharpness for deconvolution. |

| Scans | 64 - 128 | High S/N ratio needed to detect weak overtone features. |

| Zero Filling | 2 levels | Interpolates data points for accurate peak picking. |

Self-Validating Quality Control

-

The "Water Check": Inspect 3300–3600 cm⁻¹. If a broad hump exists, the nitrile position (2253 cm⁻¹) is likely perturbed by H-bonding.

-

The "Isotope Check": Verify the C-C stretch region (~900 cm⁻¹). If a strong band persists at 918 cm⁻¹, the sample is contaminated with unlabeled acetonitrile (

).

Part 4: Applications in Drug Development

Metabolic Flux Analysis

In drug metabolism studies, Acetonitrile-2-13C serves as a tracer for metabolic pathways involving acetyl groups or methylation.

-

Advantage: The IR shift allows for non-destructive monitoring of concentration in flow cells, complementary to Mass Spectrometry.

-

Differentiation: The distinct C-C stretch frequency (~900 cm⁻¹) allows it to be quantified in the presence of natural abundance acetonitrile metabolites.

Internal Standard for Quantitation

Unlike deuterated solvents (

-

It is ideal for difference spectroscopy where the goal is to subtract the solvent background without introducing large refractive index changes associated with deuteration.

References

-

Dereka, B., Lewis, N. H. C., Keim, J. H., & Tokmakoff, A. (2021). "Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes." The Journal of Physical Chemistry B, 126(1), 246–258. Link

-

Müller, H. S. P., et al. (2009). "Rotational spectra of isotopic species of methyl cyanide, CH3CN, in their ground vibrational states up to terahertz frequencies." Astronomy & Astrophysics, 506(3), 1115–1127. Link

-

NIST Mass Spectrometry Data Center. "Acetonitrile-2-13C." NIST Chemistry WebBook, SRD 69. Link

-

Duncan, J. L., et al. (1978). "The empirical general harmonic force field of methyl cyanide." Journal of Molecular Spectroscopy, 69(1), 123-140. Link

Sources

solvent polarity characteristics of Acetonitrile-2-13C

An In-Depth Technical Guide to the Solvent Polarity Characteristics of Acetonitrile-2-¹³C

Abstract

This technical guide provides a comprehensive examination of the solvent polarity characteristics of Acetonitrile-2-¹³C. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of physical constants. It delves into the fundamental principles governing solvent polarity, the subtle yet significant influence of isotopic labeling, and the practical implications for critical analytical applications such as chromatography and mass spectrometry. By grounding theoretical concepts in field-proven experimental protocols, this guide serves as an authoritative resource for leveraging the unique properties of Acetonitrile-2-¹³C in a laboratory setting.

Introduction: The Role of Acetonitrile and Its Isotopologues in Modern Analytics

Acetonitrile (CH₃CN) is a cornerstone of the modern analytical laboratory. It is classified as a polar aprotic solvent, prized for its wide liquid range, miscibility with water, low viscosity, and UV transparency, making it a preferred mobile phase in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1] Its molecular structure, featuring a significant dipole moment, allows it to dissolve a broad spectrum of polar and nonpolar compounds.[1][2][3]

The introduction of isotopically labeled analogues, such as Acetonitrile-2-¹³C ([¹³CH₃]C≡N), provides a powerful tool for quantitative analysis and mechanistic studies. In these applications, the isotopically labeled standard is assumed to be chemically and physically identical to its unlabeled counterpart. This guide interrogates that assumption, focusing specifically on the property of solvent polarity. We will explore the theoretical basis of polarity, assess the impact of substituting ¹²C with ¹³C, and provide practical workflows where these characteristics are paramount.

Deconstructing Polarity: A Primer on Acetonitrile

Solvent polarity is not a single, discrete value but rather a composite of several molecular and bulk properties that dictate how a solvent interacts with solutes.[4] Understanding the polarity of standard acetonitrile is essential before evaluating its ¹³C-labeled analogue.

Molecular Origins of Polarity

The polarity of acetonitrile arises from two key molecular features:

-

Bond Dipoles: The large difference in electronegativity between the carbon and nitrogen atoms in the nitrile group (C≡N) creates a strong bond dipole.

-

Molecular Geometry: The linear geometry of the H₃C−C≡N skeleton ensures that the individual bond dipoles do not cancel, resulting in a significant net molecular dipole moment.[1]

This intrinsic molecular polarity gives rise to its bulk properties.

Caption: Relationship between molecular features and bulk solvent polarity.

Key Polarity Indicators

-

Dipole Moment (μ): A measure of the separation of charge within the molecule. Acetonitrile has a large dipole moment of approximately 3.92 D.[1][4]

-

Dielectric Constant (ε): A bulk property reflecting the ability of the solvent to separate ions. Acetonitrile's dielectric constant is approximately 36.6.[4] This high value enables it to dissolve ionic compounds and electrolytes, a property leveraged in electrochemistry and battery applications.[1]

-

Empirical Polarity Scales (E_T(30)): These scales use a solvatochromic dye, like Reichardt's dye, to provide an empirical measure of polarity based on the energy required for an electronic transition.[5][6] The E_T(30) value for acetonitrile is 45.6 kcal/mol, placing it in the category of medium-polarity solvents.[6]

The Isotopic Effect: Does ¹³C Substitution Alter Polarity?

The core question for any user of Acetonitrile-2-¹³C is whether the isotopic substitution impacts its physicochemical properties, particularly polarity.

The short answer is: negligibly for most applications.

The scientific explanation: The substitution of a ¹²C atom with a ¹³C atom increases the mass of the methyl group. This mass increase primarily affects the vibrational frequencies of the C-H bonds due to the change in reduced mass. According to the principles of quantum mechanics, this leads to a lower zero-point vibrational energy for the ¹³C-H bonds compared to the ¹²C-H bonds. This can result in a minuscule shortening of the average C-H bond length.

However, the effect of this change on the overall molecular dipole moment is exceptionally small and is vastly overshadowed by the dominant C≡N dipole. Consequently, bulk properties like the dielectric constant and refractive index, which are direct functions of the collective molecular dipoles, remain virtually unchanged.

Comparative Physical Properties

The most direct evidence for the minimal impact of isotopic substitution comes from comparing the macroscopic physical properties of acetonitrile and its isotopologues. As shown in the table below, properties like boiling point, melting point, and density show minimal deviation.

| Property | Acetonitrile (Unlabeled) | Acetonitrile-2-¹³C | Acetonitrile-¹³C₂ | Acetonitrile-2-¹³C, d₃ |

| Molecular Formula | CH₃CN | [¹³CH₃]CN | [¹³CH₃][¹³CN] | [¹³CD₃]CN |

| Molecular Weight | 41.05 g/mol | 42.04 g/mol | 43.04 g/mol | 45.06 g/mol [7] |

| Boiling Point | 81-82 °C[1] | 81-82 °C | 81-82 °C[8] | 81 °C |

| Melting Point | -46 to -44 °C[1] | -48 °C | -48 °C[8] | N/A |

| Density (at 25°C) | 0.786 g/mL[1] | 0.805 g/mL | 0.824 g/mL[8] | 0.863 g/mL |

| Refractive Index (n20/D) | 1.344[1] | 1.339 | 1.344[8] | N/A |

Note: The slight increase in density is an expected and direct consequence of the increased nuclear mass, not a change in intermolecular forces or polarity.

This near-identity is the cornerstone of its utility. In chromatographic systems, Acetonitrile-2-¹³C will have virtually identical elution behavior and solvating power as unlabeled acetonitrile. This ensures that it accurately reflects the behavior of the analyte during separation and detection.

Practical Applications & Validated Protocols

The defining characteristic of Acetonitrile-2-¹³C is not a unique polarity, but rather its near-identical polarity to the native compound, combined with a distinct mass. This makes it an ideal internal standard for quantitative mass spectrometry.

Application: Internal Standard for Quantitative LC-MS

Expertise & Causality: In quantitative LC-MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The purpose of the IS is to correct for variability in sample preparation (e.g., extraction efficiency) and instrument response (e.g., ionization suppression/enhancement). An ideal IS co-elutes with the analyte and experiences the same matrix effects. Because Acetonitrile-2-¹³C is chemically and chromatographically indistinguishable from native acetonitrile, it serves as a perfect marker for processes where acetonitrile itself is the analyte of interest or a reference compound.

Caption: Workflow for using Acetonitrile-2-¹³C as an internal standard.

Experimental Protocol: Quantification of Acetonitrile in a Biological Matrix

This protocol describes a self-validating system for quantifying residual acetonitrile in a drug formulation using Acetonitrile-2-¹³C as an internal standard.

-

Preparation of Stock Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of HPLC-grade acetonitrile and dissolve in 10 mL of LC-MS grade water.

-

Internal Standard Stock (100 µg/mL): Accurately weigh ~1 mg of Acetonitrile-2-¹³C (99 atom % ¹³C) and dissolve in 10 mL of LC-MS grade water.

-

-

Preparation of Calibration Curve & QC Samples:

-

Perform serial dilutions of the Analyte Stock in the relevant biological matrix (e.g., plasma, formulation buffer) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare separate Quality Control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each calibrator, QC, and unknown sample, add 10 µL of Internal Standard Stock (100 µg/mL). Vortex briefly.

-

Causality: Adding the IS at the very beginning ensures it undergoes all subsequent sample processing steps alongside the analyte, thereby accounting for any variability or loss.

-

Add 200 µL of cold methanol to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

-

LC-MS Conditions:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Unlabeled Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Mass Spectrometer: Triple Quadrupole operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Acetonitrile (Analyte): Q1 m/z 42.0 -> Q3 m/z 42.0 (precursor scan or specific fragment if available).

-

Acetonitrile-2-¹³C (IS): Q1 m/z 43.0 -> Q3 m/z 43.0.

-

-

Causality: The M+1 mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, even though they co-elute perfectly from the LC column due to their identical polarities.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the Area Ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the Area Ratio against the nominal concentration of the calibrators.

-

Determine the concentration of unknown samples from the calibration curve.

-

Protocol: Experimental Verification of Polarity using E_T(30)

While not a routine procedure, one could experimentally verify the near-identical polarity using solvatochromism. This protocol provides a framework for such a comparison.

-

Reagent Preparation:

-

Spectroscopic Measurement:

-

In two separate quartz cuvettes, place 2 mL of unlabeled acetonitrile and 2 mL of Acetonitrile-2-¹³C.

-

Add a small, identical aliquot (e.g., 5 µL) of the Reichardt's Dye stock solution to each cuvette. Mix thoroughly.

-

Causality: The dye's color is highly sensitive to solvent polarity. In a more polar solvent, the absorption maximum (λ_max) shifts to a shorter wavelength (hypsochromic or blue shift).[6]

-

Using a UV-Vis spectrophotometer, record the absorption spectrum for each solution from 400 nm to 900 nm.

-

Identify the λ_max for each sample.

-

-

Calculation of E_T(30):

-

Use the following equation to calculate the E_T(30) value in kcal/mol:

-

E_T(30) = hcN_A / λ_max = 28591 / (λ_max in nm)

-

where h is Planck's constant, c is the speed of light, and N_A is Avogadro's number.

-

-

-

Analysis:

-

Compare the calculated E_T(30) values. It is expected that the values for Acetonitrile and Acetonitrile-2-¹³C will be identical within the experimental error of the measurement, confirming their equivalent solvent polarity.

-

Conclusion

Acetonitrile-2-¹³C is a specialized solvent whose value is derived not from a unique polarity, but from its mass distinction coupled with a polarity that is virtually identical to its unlabeled analogue. The substitution of ¹²C with ¹³C has a negligible effect on the intermolecular forces that govern solvent behavior. This makes it an exemplary internal standard for mass spectrometry-based quantification, ensuring the highest degree of accuracy by co-eluting with the analyte and experiencing identical matrix and instrument effects. The protocols and data presented in this guide provide both the theoretical foundation and the practical framework for scientists to confidently employ Acetonitrile-2-¹³C in demanding analytical workflows.

References

-

Wikipedia. Acetonitrile. [Link]

-

National Institutes of Health, PubChem. Acetonitrile | CH3CN | CID 6342. [Link]

-

Biotage. (2023, January 23). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. [Link]

-

Amerigo Scientific. Acetonitrile-2-13C, d3 (99% (CP)). [Link]

-

EnPress Journals. Acetonitrile as Tops Solvent for Liquid Chromatography and Extraction. [Link]

-

Rudakov, O., et al. (2018). Acetonitrile as Tops Solvent for Liquid Chromatography and Extraction. Journal of Analytical Chromatography and Spectroscopy. [Link]

-

Tan, L. C., & Carr, P. W. (1995). Solvatochromic solvent polarity measurements and selectivity in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

-

Laurence, C., et al. (2014). Solvent polarity scales: Determination of new ET(30) values for 84 organic solvents. Journal of Physical Organic Chemistry. [Link]

-

Shimadzu Corporation. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

-

Coetzee, J. F. (1969). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry. [Link]

-

de la Guardia, M., & Garrigues, S. (2012). Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Analytical Methods. [Link]

-

Milanesio, E., et al. (2014). Application of Reichardt's Solvent Polarity Scale [ET(30)] in the Selection of Bonding Agents for Composite Solid Rocket Propellants. ResearchGate. [Link]

-

The Periodic Table. Examples of High Polarity Solvents. [Link]

- Google Patents. (2001).

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. [Link]

-

Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS ACETONITRILE for HPLC Gradient. [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

Sources

- 1. Acetonitrile - Wikipedia [en.wikipedia.org]

- 2. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemicool.com [chemicool.com]

- 5. Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. amerigoscientific.com [amerigoscientific.com]

- 8. 乙腈-13C2 99 atom % 13C, 99% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 9. publications.iupac.org [publications.iupac.org]

Methodological & Application

Application Notes & Protocols: Leveraging Acetonitrile-2-¹³C in Modern Organic Synthesis

Foreword: The Precision of a Single Atom

In the intricate world of organic synthesis and drug development, the ability to trace the journey of a molecule is paramount. Isotopic labeling, the strategic replacement of an atom with one of its heavier, stable isotopes, provides an unparalleled window into reaction mechanisms, metabolic pathways, and pharmacokinetic profiles. Among the arsenal of labeled reagents, Acetonitrile-2-¹³C stands out as a versatile and powerful two-carbon building block. The introduction of a ¹³C label at the methyl position allows researchers to meticulously follow this specific carbon atom through complex transformations, offering insights that are otherwise unattainable.[]

This guide moves beyond the common use of acetonitrile as a mere solvent, focusing instead on its role as a key reactant.[2][3][4] We will explore the causality behind its application in synthesizing isotopically labeled compounds, provide detailed, field-proven protocols, and offer insights into optimizing its use. This document is designed for the hands-on researcher, scientist, and drug development professional, providing the technical depth and practical guidance necessary to integrate Acetonitrile-2-¹³C into your synthetic strategies with confidence.

Acetonitrile-2-¹³C: Core Properties and Safe Handling

Understanding the fundamental characteristics of Acetonitrile-2-¹³C is the bedrock of its effective and safe utilization. While its physical properties are nearly identical to its unlabeled counterpart, its true value lies in the single, strategically placed heavy carbon atom.

Physicochemical Data

The following table summarizes the key properties of Acetonitrile-2-¹³C, providing a quick reference for experimental planning.

| Property | Value | Source |

| Chemical Formula | ¹³CH₃CN | |

| Molecular Weight | 42.06 g/mol | [5] |

| CAS Number | 27722-3 | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Appearance | Colorless liquid | [5] |

| Density | 0.805 g/mL at 25 °C | |

| Boiling Point | 81-82 °C | |

| Melting Point | -48 °C | |

| Refractive Index | n20/D 1.344 |

Safety and Handling: A Mandate for Caution

Acetonitrile, in any isotopic form, is a hazardous chemical. It is highly flammable and toxic if ingested, inhaled, or absorbed through the skin.[6][7][8] Adherence to strict safety protocols is non-negotiable.

-

Engineering Controls : Always handle Acetonitrile-2-¹³C in a certified chemical fume hood with sufficient ventilation to minimize vapor exposure.[9] All equipment must be grounded to prevent static discharge, which can ignite the flammable vapors.[6]

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film). Nitrile gloves offer limited splash protection and should be changed immediately upon contact.

-

Eye Protection : Chemical safety goggles are mandatory. For operations with a higher splash risk, a face shield should be worn in addition to goggles.[6]

-

Lab Coat : A flame-resistant lab coat is required.

-

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Spill Management : In case of a spill, evacuate the area immediately. Shut off all ignition sources.[9] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.

-

Waste Disposal : Dispose of all waste containing Acetonitrile-2-¹³C as hazardous chemical waste in accordance with local, regional, and national regulations. Do not dispose of it down the drain.

Application Protocol: Synthesis of a [4-¹³C]-Labeled Pyrimidine

One of the most powerful applications of Acetonitrile-2-¹³C is in the construction of ¹³C-labeled heterocyclic cores, which are prevalent in pharmaceuticals.[10] This protocol details the synthesis of a labeled pyrimidine derivative, where the ¹³C atom from acetonitrile becomes a key part of the aromatic ring. This method provides a clear and unambiguous way to label a specific position for metabolic or mechanistic studies.

Principle and Mechanistic Insight

This synthesis involves a condensation reaction between an amidine and a β-dicarbonyl compound equivalent, derived in situ from Acetonitrile-2-¹³C. The acidity of the α-protons of acetonitrile (pKa ≈ 25 in DMSO) necessitates the use of a strong base to generate the nucleophilic carbanion. This carbanion then participates in a series of reactions to build the pyrimidine ring. The ¹³C-label, originating from the methyl group of acetonitrile, is ultimately incorporated into the C4 position of the pyrimidine ring, providing a stable, traceable marker.

The diagram below illustrates the generalized mechanistic pathway.

Caption: Generalized mechanism for ¹³C-pyrimidine synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2,6-dimethyl-[4-¹³C]-pyrimidin-4-ol.

Materials:

-

Acetonitrile-2-¹³C (≥99 atom %), 1.0 g

-

Sodium hydride (NaH), 60% dispersion in mineral oil, 1.1 g

-

Anhydrous Tetrahydrofuran (THF), 50 mL

-

Ethyl acetate, anhydrous, 2.5 mL

-

Acetamidine hydrochloride, 2.5 g

-

Sodium ethoxide (NaOEt), 21% solution in ethanol, 10 mL

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet/outlet, ice bath.

Workflow:

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure:

-

Preparation: Under a nitrogen atmosphere, carefully wash the sodium hydride (1.1 g) with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in 30 mL of anhydrous THF in a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

-

Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Dissolve Acetonitrile-2-¹³C (1.0 g) in 10 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Causality: This slow addition at low temperature controls the exothermic deprotonation reaction and prevents side reactions.

-

Acylation: Stir the resulting mixture at 0 °C for 30 minutes. Add anhydrous ethyl acetate (2.5 mL) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 2 hours. The formation of a thick precipitate is expected. Cool the mixture to room temperature.

-

Cyclization: In a separate flask, prepare the acetamidine free base by carefully adding sodium ethoxide solution (10 mL) to acetamidine hydrochloride (2.5 g). Stir for 15 minutes. Add this mixture to the β-ketonitrile intermediate from step 4.

-

Ring Closure: Heat the combined mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding 50 mL of cold water.[11]

-

Neutralization & Extraction: Adjust the pH of the aqueous solution to ~7 using 2 M HCl. Extract the product into ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Trustworthiness: This washing step removes acidic and water-soluble impurities, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, 2,6-dimethyl-[4-¹³C]-pyrimidin-4-ol.

Characterization and Validation

-

Mass Spectrometry (MS): The most direct confirmation. The molecular ion peak ([M+H]⁺) will show a mass shift of +1 compared to the unlabeled analog, confirming the incorporation of a single ¹³C atom.

-

¹³C NMR Spectroscopy: This is the definitive method to confirm the label's position. The spectrum will show a significantly enhanced signal for the C4 carbon of the pyrimidine ring due to the ~99% ¹³C enrichment at that site.

-

¹H NMR Spectroscopy: The protons on the adjacent C5 position will exhibit coupling (J-coupling) to the ¹³C nucleus at C4, resulting in splitting or "satellite peaks" that are absent in the unlabeled compound's spectrum.

Key Considerations and Troubleshooting

-

Anhydrous Conditions: The use of a strong base like NaH mandates strictly anhydrous conditions. Moisture will quench the base and the carbanion, severely reducing the yield. All glassware should be oven-dried, and anhydrous solvents must be used.

-

Base Selection: While NaH is effective, other strong bases like Lithium Diisopropylamide (LDA) can also be used. The choice of base can influence reaction kinetics and side product formation.

-

Side Reactions: The primary side reaction is the self-condensation of ethyl acetate (Claisen condensation). Adding the ester slowly to the pre-formed acetonitrile carbanion helps to minimize this. Hydrolysis of the nitrile group can also occur, especially during workup.[3]

-

Cost vs. Yield: Labeled reagents are expensive.[12] It is critical to perform a trial run with unlabeled acetonitrile to optimize reaction conditions (temperature, time, stoichiometry) before committing the valuable ¹³C-labeled material.

Conclusion

Acetonitrile-2-¹³C is far more than a simple solvent; it is a precision tool for synthetic chemists. By serving as a reactant, it enables the direct and specific incorporation of a ¹³C-labeled two-carbon unit into a wide array of complex molecules, from pharmaceutical building blocks to materials science precursors.[10][12] The protocols and principles outlined in this guide provide a robust framework for researchers to harness the power of this reagent. Through careful planning, meticulous execution, and a deep understanding of the underlying chemistry, the single heavy atom in Acetonitrile-2-¹³C can illuminate complex systems and accelerate discovery.

References

- Vertex AI Search. (2025). What are the applications of acetonitrile in the chemical synthesis? - Blog.

- Gnee Biotech. (2026). What is the use of acetonitrile (CAS 75-05-8) in pharmaceutical industry?.

- Fisher Scientific. (n.d.). Acetonitrile - SAFETY DATA SHEET.

- RSC Publishing. (n.d.). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals.

- Isotope / BOC Sciences. (n.d.). Drug Metabolism Studies with 13C-Labeled Compounds.

- AnQore. (n.d.). Acetonitrile that meets pharmaceutical requirements.

- X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling.

- MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018.

- ResearchGate. (n.d.). Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Acetonitrile.

- Sigma-Aldrich. (n.d.). Acetonitrile-1-¹³C 13C 99atom 31432-55-0.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS ACETONITRILE for HPLC Gradient.

- Electron Microscopy Sciences. (n.d.). Safety Data Sheet.

- PubChem - NIH. (n.d.). Acetonitrile | CH3CN | CID 6342.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

Sources

- 2. shyzchem.com [shyzchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. biochemopharma.fr [biochemopharma.fr]

- 8. emsdiasum.com [emsdiasum.com]

- 9. agilent.com [agilent.com]

- 10. Acetonitrile that meets pharmaceutical requirements [anqore.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Metabolic Flux Analysis Using Acetonitrile-2-13C: A Novel Tracer for Probing Xenobiotic and Central Carbon Metabolism

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Tracers

Metabolic Flux Analysis (MFA) is a cornerstone technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing substrates enriched with stable isotopes like Carbon-13 (¹³C), researchers can trace the journey of atoms through complex metabolic networks, providing a functional readout of cellular physiology.[2][3] This has profound applications in identifying metabolic bottlenecks, understanding disease states, and guiding metabolic engineering efforts.[4]

While tracers like ¹³C-glucose and ¹³C-glutamine have become the gold standard for interrogating central carbon metabolism, they offer limited insight into peripheral or specialized pathways, such as those involved in xenobiotic detoxification. The study of how cells process foreign compounds is critical in drug development and toxicology.[5]

This application note introduces the use of Acetonitrile-2-¹³C (CH₃CN) as a non-canonical isotopic tracer. Acetonitrile is a simple organic nitrile, not typically considered a cellular nutrient, but one that cells can metabolize through specific enzymatic pathways. Its use as a tracer opens a unique window into two distinct and highly relevant areas of metabolism:

-

Cytochrome P450-mediated Xenobiotic Metabolism: Quantifying the flux through a primary detoxification pathway.

-

Hydrolytic Entry into Central Carbon Metabolism: Investigating the activity of nitrile-hydrolyzing enzymes and the subsequent integration of a two-carbon unit into the TCA cycle.

This guide provides the scientific rationale, detailed experimental protocols, and data analysis framework for employing Acetonitrile-2-¹³C to gain novel insights into cellular metabolic capabilities.

Principle of the Method: The Dual Metabolic Fate of Acetonitrile

The power of Acetonitrile-2-¹³C as a tracer lies in its divergent metabolic fates within mammalian cells. The ¹³C label on the methyl carbon (C2) is directed into different downstream pathways depending on the initial enzymatic action.

Pathway A: Cytochrome P450 Oxidation The predominant route for acetonitrile metabolism in the liver is oxidation by the cytochrome P450 monooxygenase system, particularly the CYP2E1 isoform.[6][7] This reaction hydroxylates the labeled methyl carbon, forming an unstable cyanohydrin intermediate. This intermediate spontaneously decomposes into hydrogen cyanide (unlabeled) and ¹³C-formaldehyde .[8][9] ¹³C-formaldehyde subsequently enters the one-carbon metabolic pool, leading to ¹³C incorporation into metabolites such as serine, glycine, and purines.

Pathway B: Enzymatic Hydrolysis A second, less characterized pathway in mammalian cells, but well-established in microorganisms, involves the enzymatic hydrolysis of the nitrile group.[10][11] This can occur in a two-step process via nitrile hydratase and amidase, or in a single step via nitrilase, to convert acetonitrile into acetamide and subsequently into [2-¹³C]acetate and ammonia.[12][13] [2-¹³C]acetate can then be activated to [2-¹³C]acetyl-CoA, a primary fuel for the TCA cycle, leading to predictable labeling patterns in citrate (M+1, M+2), glutamate (M+1, M+2), succinate (M+1, M+2), and other cycle intermediates.

The differential labeling patterns produced by these two pathways allow for the deconvolution of their relative flux contributions.

Figure 1: Dual metabolic pathways of Acetonitrile-2-¹³C.

Experimental Design and Protocols

A successful MFA experiment requires careful planning, execution, and analysis. This section provides a comprehensive, step-by-step protocol for a typical experiment using Acetonitrile-2-¹³C in cultured mammalian cells.

Core Experimental Workflow

The overall process follows a logical sequence from cell culture to data interpretation. Each step is critical for ensuring data quality and reproducibility.

Figure 2: High-level workflow for Acetonitrile-2-¹³C MFA.

Protocol: Cell Culture and Isotope Labeling

Rationale: The goal is to achieve a quasi-steady state of labeling in the metabolites of interest. The concentration of acetonitrile and the labeling duration are critical parameters that must be optimized for each cell line due to potential toxicity.[8]

Materials:

-

Mammalian cell line of interest (e.g., HepG2 cells, which have P450 activity)

-

Standard cell culture medium and supplements (e.g., DMEM, FBS)

-

Acetonitrile-2-¹³C (ensure high isotopic purity, >99%)

-

Sterile PBS

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).

-

Prepare Labeling Medium: On the day of the experiment, prepare fresh culture medium. Spike in Acetonitrile-2-¹³C to the desired final concentration.

-

Expert Insight: Acetonitrile can be toxic. Start with a concentration range of 10-500 µM. A dose-response curve to assess cytotoxicity (e.g., using a simple viability assay) is highly recommended prior to the flux experiment.

-

-

Initiate Labeling: Aspirate the old medium from the cells. Gently wash the cell monolayer once with pre-warmed sterile PBS.

-

Add the pre-warmed labeling medium to the cells. Record this as Time Zero (T₀).

-

Incubation: Return the plates to the incubator for the desired labeling period.

-

Expert Insight: The optimal time depends on the turnover rate of the target metabolic pools. For central carbon metabolism and one-carbon dynamics, a time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine when isotopic steady-state is reached. A 24-hour endpoint is often a good starting point.

-

Protocol: Metabolite Quenching and Extraction

Rationale: Metabolic activity must be halted instantaneously to capture an accurate snapshot of the isotopic labeling patterns. Incomplete quenching is a major source of experimental error. Extraction with a cold polar solvent mixture efficiently recovers the metabolites of interest while precipitating proteins and lipids.

Materials:

-

Ice-cold 0.9% NaCl solution (Quenching Solution)

-

-80°C 80:20 Methanol:Water solution (Extraction Solvent)

-

Cell scraper

-

Refrigerated centrifuge (4°C)

Procedure:

-

Quenching: At the designated time point, remove the culture plate from the incubator and immediately place it on ice.

-

Quickly aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold quenching solution to the well to wash the cell monolayer. Aspirate the quenching solution completely. This wash step should be performed as quickly as possible (<10 seconds).

-

Extraction: Place the plate on dry ice and add 1 mL of -80°C extraction solvent.

-

Incubate the plate at -80°C for at least 15 minutes to ensure complete protein precipitation.

-

Cell Lysis and Collection: Scrape the frozen surface with a cell scraper to lyse the cells and detach them from the plate.

-

Transfer the resulting cell slurry into a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. Avoid disturbing the pellet.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Protocol: LC-MS/MS Analysis

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for its sensitivity, specificity, and ability to resolve mass isotopologues. A targeted approach using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is ideal for quantifying the fractional enrichment of specific metabolites.

Procedure:

-

Sample Preparation: Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a suitable injection solvent (e.g., 50:50 Methanol:Water).

-

Chromatography: Separate metabolites using an appropriate LC method. HILIC (Hydrophilic Interaction Liquid Chromatography) is often well-suited for separating the polar compounds of interest.

-

Mass Spectrometry: Analyze the samples using a mass spectrometer set to acquire data for the specific mass transitions of unlabeled (M+0) and labeled (M+n) versions of target metabolites.

Table 1: Example MRM Transitions for Acetonitrile-2-¹³C Metabolites

| Metabolite | Pathway | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| Serine (M+0) | One-Carbon | 106.05 | 60.05 | Unlabeled |

| Serine (M+1) | One-Carbon | 107.05 | 61.05 | ¹³C from Formaldehyde |

| Glycine (M+0) | One-Carbon | 76.04 | 30.03 | Unlabeled |

| Glycine (M+1) | One-Carbon | 77.04 | 31.03 | ¹³C from Formaldehyde |

| Citrate (M+0) | TCA Cycle | 191.02 | 111.01 | Unlabeled |

| Citrate (M+1) | TCA Cycle | 192.02 | 112.01 | ¹³C from Acetyl-CoA |

| Citrate (M+2) | TCA Cycle | 193.02 | 113.01 | ¹³C from Acetyl-CoA |

| Succinate (M+0) | TCA Cycle | 117.02 | 73.03 | Unlabeled |

| Succinate (M+1) | TCA Cycle | 118.02 | 74.03 | ¹³C from Acetyl-CoA |

| Succinate (M+2) | TCA Cycle | 119.02 | 75.03 | ¹³C from Acetyl-CoA |

Note: m/z values are for negative ion mode and may vary slightly based on instrumentation. Product ions are representative fragments.

Data Analysis and Interpretation

Raw LC-MS data must be processed to yield meaningful biological information. The key output is the Mass Isotopomer Distribution (MID), which describes the fractional abundance of each labeled variant of a metabolite.

Step 1: Peak Integration and Area Calculation Integrate the chromatographic peaks for each MRM transition to obtain the peak area (ion intensity).

Step 2: Correction for Natural Isotope Abundance All naturally occurring carbon contains ~1.1% ¹³C. This background signal must be mathematically removed to determine the enrichment that is due to the tracer alone. This is typically done using established algorithms available in software packages like INCA or FluxFix.

Step 3: Calculation of Mass Isotopomer Distribution (MID) The corrected peak areas are used to calculate the fractional abundance of each mass isotopomer. For a metabolite 'X' with isotopologues M+0, M+1, M+2, etc.:

Fractional Abundance (M+i) = Area(M+i) / [Area(M+0) + Area(M+1) + Area(M+2) + ...]

Step 4: Flux Interpretation The resulting MIDs provide a direct window into the activity of the two pathways:

-

High M+1 in Serine/Glycine: This indicates significant flux through the Cytochrome P450 pathway, as the single labeled carbon from ¹³C-formaldehyde is incorporated.

-

High M+1 and M+2 in Citrate: This points to flux through the hydrolytic pathway. The entry of [2-¹³C]acetyl-CoA into the TCA cycle will produce M+1 citrate in the first turn of the cycle. Subsequent turns will produce M+2 citrate as labeled oxaloacetate combines with another labeled acetyl-CoA.

By comparing the MIDs of key metabolites across different experimental conditions (e.g., control vs. drug-treated cells), a researcher can quantify changes in the relative fluxes through these pathways.

Self-Validation and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| No detectable labeling in any metabolite. | Acetonitrile concentration too low; Incubation time too short; Cell line lacks metabolic capacity. | Increase tracer concentration (check toxicity). Perform a time-course experiment. Use a positive control cell line known for high P450 activity (e.g., induced HepG2). |

| High cell death observed. | Acetonitrile concentration is toxic. | Perform a dose-response cytotoxicity assay to determine the sub-lethal concentration range for your specific cell line. |

| Labeling only seen in one-carbon metabolites (e.g., Serine). | Metabolism is dominated by the P450 pathway; hydrolytic pathway is inactive or absent. | This is a valid biological result. Consider using specific P450 inhibitors (e.g., disulfiram[14]) to see if flux can be rerouted through the hydrolytic pathway. |

| Labeling only seen in TCA metabolites (e.g., Citrate). | Metabolism is dominated by the hydrolytic pathway; P450 pathway is inactive. | This is also a valid result. Consider using cells with induced P450 expression to activate the other pathway. |

| Inconsistent MIDs across replicates. | Inconsistent cell numbers; Incomplete quenching; Errors during metabolite extraction. | Normalize metabolite levels to cell number or protein content. Ensure quenching is rapid and extraction is performed consistently at cold temperatures. |

Conclusion

Metabolic flux analysis using Acetonitrile-2-¹³C is a novel and powerful approach for simultaneously dissecting xenobiotic metabolism and its potential interface with central carbon metabolism. By leveraging the dual metabolic fate of this non-canonical tracer, researchers in pharmacology, toxicology, and drug development can gain a more quantitative and functional understanding of how cells process nitrile-containing compounds. The protocols and framework provided in this application note offer a robust starting point for implementing this advanced technique to answer complex biological questions.

References

-

Wikipedia. (n.d.). Metabolic flux analysis. Retrieved from [Link]

-

PubMed. (1987). The metabolism of acetonitrile to cyanide by isolated rat hepatocytes. Retrieved from [Link]

-

Gasparetto, J. C., et al. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of acetonitrile by the cytochrome P-450 pathway. Retrieved from [Link]

-

ResearchGate. (2010). Degradation of acetonitrile through a sequence of microbial reactors. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

-

PubChem. (n.d.). Acetonitrile. Retrieved from [Link]

-

INCHEM. (1993). Acetonitrile (EHC 154, 1993). Retrieved from [Link]

-

Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

-

PubMed. (1988). Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds. Retrieved from [Link]

-

Young, J. D. (2016). Tracing metabolic flux through time and space with isotope labeling experiments. PubMed Central. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Acetonitrile biodegradation and total nitrogen removal in a single-stage airlift bioreactor using bacterial endophytes. Retrieved from [Link]

-

Nature. (2023). Simultaneously discovering the fate and biochemical effects of pharmaceuticals through untargeted metabolomics. Retrieved from [Link]

-

ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. Retrieved from [Link]

-

YouTube. (2017). Isotope Labeling in Metabolomics and Fluxomics. Retrieved from [Link]

-

OSTI.gov. (2018). Biotic Degradation of Acetonitrile. Retrieved from [Link]

-

CHIMIA. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. Retrieved from [Link]

-

PubMed Central. (2012). Impact of Organic Solvents on Cytochrome P450 Probe Reactions. Retrieved from [Link]

-

MDPI. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik. Retrieved from [Link]

-

NACAA. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably. Retrieved from [Link]

-

PubMed Central. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Retrieved from [Link]

-

Gavin Publishers. (2018). Acetonitrile Poisoning for Suicidal Purposes Treated with Hydroxycobalamin and Disulfiram-Case Report. Retrieved from [Link]

-

RSC Publishing. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 5. Simultaneously discovering the fate and biochemical effects of pharmaceuticals through untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolism of acetonitrile to cyanide by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acetonitrile - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Acetonitrile Poisoning for Suicidal Purposes Treated with Hydroxycobalamin and Disulfiram-Case Report [gavinpublishers.com]

Preparation and Application of Hyperpolarized Acetonitrile-2-13C for Advanced Magnetic Resonance Imaging

An Application Guide for Researchers

Abstract

Hyperpolarized Magnetic Resonance Imaging (HP-MRI) is a transformative technology that enables the real-time visualization of metabolic and physiological processes in vivo. By increasing the nuclear spin polarization of ¹³C-labeled molecules by over 10,000-fold, this technique overcomes the inherent sensitivity limitations of conventional MRI.[1] While [1-¹³C]pyruvate has been the principal agent for clinical metabolic imaging, there is a growing interest in developing new hyperpolarized probes for diverse biological applications.[2][3] This guide provides a comprehensive overview and detailed protocols for the preparation of hyperpolarized Acetonitrile-2-¹³C, a potential probe for assessing perfusion, biodistribution, and cellular uptake in preclinical research. We will detail the entire workflow, from precursor formulation and the Dissolution Dynamic Nuclear Polarization (dDNP) process to essential quality control measures and considerations for MRI applications.

Introduction: The Rationale for Hyperpolarized Acetonitrile-2-¹³C

The power of hyperpolarized MRI lies in its ability to generate a massive, transient signal from an exogenously administered ¹³C-labeled agent.[4] This allows for the dynamic tracking of the agent and its metabolic products, providing functional information that is inaccessible with conventional anatomical imaging.[5] The vast majority of work in this field has focused on [1-¹³C]pyruvate to probe energy metabolism, particularly the Warburg effect in cancer.[2]

However, the development of novel probes is critical to expand the scope of HP-MRI. Acetonitrile (CH₃CN) presents an interesting candidate for several reasons:

-

Metabolic Inertness: Acetonitrile is not a primary metabolite, making it a candidate for applications where tracking the agent itself is the goal, such as perfusion imaging or assessing the integrity of biological barriers.

-

Favorable Relaxation Properties: The methyl carbon in acetonitrile is expected to have a reasonably long spin-lattice relaxation time (T₁), which is a critical determinant for the lifetime of the hyperpolarized signal.

-

Chemical Simplicity: Its simple structure makes it a good model compound for developing and optimizing hyperpolarization and imaging protocols.

This guide focuses on the ¹³C isotope at the C2 (methyl) position (CH₃¹³CN). We will provide the foundational principles and actionable protocols required to successfully produce and utilize this agent in a research setting.

Principle of the Method: Dissolution Dynamic Nuclear Polarization (dDNP)

The extraordinary signal enhancement required for HP-MRI is achieved through a process called Dissolution Dynamic Nuclear Polarization (dDNP).[6][7] This technique transfers the very high electron spin polarization of a stable radical to the ¹³C nuclear spins of the target molecule at cryogenic temperatures and high magnetic fields.[8]